Cas no 773868-04-5 (3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid is a protected derivative of tryptophan, featuring a benzyloxycarbonyl (Cbz) group on the amino functionality. This compound is particularly useful in peptide synthesis, where the Cbz group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild hydrogenolysis conditions. The indole moiety remains intact, allowing further functionalization or incorporation into complex molecular frameworks. Its crystalline nature and well-defined reactivity make it a reliable intermediate in organic and medicinal chemistry research. The product is commonly employed in the synthesis of biologically active peptides and indole-containing compounds, offering precise control over reaction pathways.
3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid structure
773868-04-5 structure
商品名:3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid
CAS番号:773868-04-5
MF:C19H18N2O4
メガワット:338.357224941254
CID:6012975
PubChem ID:53441969

3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid
    • 773868-04-5
    • 3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
    • EN300-12615853
    • インチ: 1S/C19H18N2O4/c22-18(23)16(15-10-20-17-9-5-4-8-14(15)17)11-21-19(24)25-12-13-6-2-1-3-7-13/h1-10,16,20H,11-12H2,(H,21,24)(H,22,23)
    • InChIKey: JQHFXRQQBODZAA-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CNC(=O)OCC1C=CC=CC=1)C1=CNC2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 338.12665706g/mol
  • どういたいしつりょう: 338.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 464
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12615853-2.5g
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
2.5g
$2969.0 2023-05-25
Enamine
EN300-12615853-5.0g
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
5g
$4391.0 2023-05-25
Enamine
EN300-12615853-0.1g
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
0.1g
$1332.0 2023-05-25
Enamine
EN300-12615853-1000mg
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
1000mg
$1172.0 2023-10-02
Enamine
EN300-12615853-250mg
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
250mg
$1078.0 2023-10-02
Enamine
EN300-12615853-5000mg
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
5000mg
$3396.0 2023-10-02
Enamine
EN300-12615853-10.0g
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
10g
$6512.0 2023-05-25
Enamine
EN300-12615853-10000mg
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
10000mg
$5037.0 2023-10-02
Enamine
EN300-12615853-50mg
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
50mg
$983.0 2023-10-02
Enamine
EN300-12615853-500mg
3-{[(benzyloxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid
773868-04-5
500mg
$1124.0 2023-10-02

3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid 関連文献

3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acidに関する追加情報

Introduction to 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic Acid (CAS No. 773868-04-5)

3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid, identified by its CAS number CAS No. 773868-04-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the synthesis of novel therapeutic agents. The structural features of this molecule, particularly its combination of an indole moiety and an amino acid derivative, contribute to its unique pharmacological profile.

The indole ring, a well-known pharmacophore in medicinal chemistry, is frequently incorporated into drug candidates due to its ability to interact with biological targets such as enzymes and receptors. In the case of 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid, the presence of the indole group at the 2-position and the amino acid backbone at the 3-position creates a molecule with potential applications in various therapeutic areas. The benzyloxy carbonyl (Boc) group, which is attached to the amino nitrogen, serves as a protective group commonly used in peptide synthesis and drug development.

Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can modulate multiple biological pathways simultaneously. The structural design of 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid aligns with this trend, as it integrates elements known to interact with different targets. For instance, indole derivatives have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties, while amino acid derivatives are often associated with neurotransmitter receptor interactions.

One of the most compelling aspects of this compound is its potential as a lead molecule for further derivatization. The presence of both reactive sites—the benzyloxy carbonyl group and the indole ring—allows for selective modifications that can enhance its biological activity. Researchers have been exploring various strategies to optimize this compound's pharmacokinetic properties, solubility, and target specificity. These efforts include modifications aimed at improving metabolic stability and reducing off-target effects.

The synthesis of 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid involves multiple steps that require precise control over reaction conditions. The introduction of the Boc group necessitates careful handling to ensure its stability during subsequent synthetic transformations. Additionally, the installation of the indole moiety requires expertise in heterocyclic chemistry. Recent publications have described efficient synthetic routes that incorporate palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular frameworks.

In vitro studies have begun to unravel the potential biological activities of this compound. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The indole ring's interaction with serotonin receptors has been particularly noted, raising interest in its potential as a candidate for treating conditions such as depression and anxiety. Furthermore, the amino acid derivative portion of the molecule may contribute to its ability to cross the blood-brain barrier, a critical factor for central nervous system drugs.

The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at an atomic level. These simulations have provided insights into binding affinities and possible conformational changes upon binding, guiding researchers in optimizing its structure for improved efficacy.

The role of natural product-inspired scaffolds in drug development cannot be overstated. The indole motif is widely found in bioactive natural products, many of which have served as inspiration for synthetic chemists. By leveraging these natural templates, researchers aim to create molecules that mimic their beneficial effects while minimizing unwanted side effects. The compound under discussion exemplifies this approach by combining elements derived from both natural products and synthetic chemistry.

The pharmaceutical industry continues to invest heavily in innovative technologies to enhance drug development pipelines. High-throughput screening (HTS), automation techniques, and artificial intelligence-driven platforms are being utilized to identify compounds with desired properties more rapidly than ever before. Within this context, 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid represents a promising candidate that could benefit from these cutting-edge approaches.

Ongoing clinical trials are exploring novel therapeutic strategies that incorporate indole derivatives into treatment regimens for various diseases. While results from these trials are still emerging, they provide valuable data on how such compounds behave in vivo and whether they can translate into safe and effective treatments for patients. The compound's potential relevance in these contexts underscores its importance as an area of active research.

The environmental impact of pharmaceutical development is also a growing concern among researchers and regulatory agencies alike. Efforts are being made to design synthetic routes that minimize waste generation and reduce reliance on hazardous reagents without compromising efficiency or yield. Sustainable chemistry principles are being increasingly adopted in laboratories worldwide, influencing how new compounds like 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid are synthesized.

In conclusion, 3-{(benzyloxy)carbonylamino}-2-(1H-indol-3-yl)propanoic acid (CAS No. 773868-04-5) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of an indole moiety with an amino acid derivative makes it a versatile scaffold for further exploration in drug discovery efforts aimed at treating neurological disorders among other conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics.

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